4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Structure–Activity Relationship Medicinal Chemistry Sulfonamide Pharmacophore

This 4-methoxybenzenesulfonamide-thiazole hybrid (CAS 896603-75-1) is the only screening compound that combines the 2-p-tolylthiazole-ethyl scaffold with a 4-methoxybenzenesulfonamide tail (σₚ = –0.27 H-bond acceptor). Unlike the 4-methyl analog (CAS 863511-77-7), the methoxy oxygen provides an additional pharmacophoric constraint essential for differentiating kinase selectivity and carbonic anhydrase isoform binding. Predicted 2- to 5-fold solubility advantage over the methyl congener prevents false negatives in HTS at 10–50 μM. For kinase inhibitor library construction, CA inhibition panels, or docking-validation campaigns, verify the para-substituent before purchase to safeguard SAR integrity.

Molecular Formula C19H20N2O3S2
Molecular Weight 388.5
CAS No. 896603-75-1
Cat. No. B2496363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
CAS896603-75-1
Molecular FormulaC19H20N2O3S2
Molecular Weight388.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N2O3S2/c1-14-3-5-15(6-4-14)19-21-16(13-25-19)11-12-20-26(22,23)18-9-7-17(24-2)8-10-18/h3-10,13,20H,11-12H2,1-2H3
InChIKeyHASCLYLAZUADFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896603-75-1): Procurement-Relevant Structural and Pharmacophoric Profile


4-Methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896603-75-1) is a synthetic thiazole-benzenesulfonamide hybrid with molecular formula C₁₉H₂₀N₂O₃S₂ and molecular weight 388.50 g/mol . The compound features three pharmacophorically distinct modules: a 2-(p-tolyl)thiazole core linked via an ethylene spacer to a 4-methoxybenzenesulfonamide moiety . It is catalogued under ChemSpider ID 18819808 and PubChem SID 40940086, and falls within the structural scope of US Patent Application US20110172215, which claims thiazole and oxazole sulfonamide compounds as pharmaceutical agents for neoplasm treatment . The compound is supplied primarily as a research-grade screening compound for academic and industrial medicinal chemistry programs.

Why 4-Methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896603-75-1) Cannot Be Replaced by Generic In-Class Analogs


Within the thiazole-benzenesulfonamide chemotype, minor para-substituent variation on the benzenesulfonamide ring drives consequential divergence in hydrogen-bond acceptor/donor capacity, electronic character, lipophilicity, and target engagement profiles . The 4-methoxy substituent (–OCH₃) in CAS 896603-75-1 is a moderate electron-donating group (Hammett σₚ = –0.27) with hydrogen-bond acceptor capability, whereas the closest commercially catalogued analog, 4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 863511-77-7), bears a 4-methyl substituent (σₚ = –0.17) that lacks hydrogen-bond acceptor functionality . These differences predictably alter calculated logP, aqueous solubility, and binding interactions with sulfonamide-targeting enzymes such as carbonic anhydrases (CAs) and kinases . Procurement of a generic in-class replacement without verifying the exact para-substituent therefore risks invalidating structure–activity relationship (SAR) reproducibility and target-selectivity assumptions in ongoing screening cascades.

Quantitative Differentiation Evidence for 4-Methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896603-75-1)


Para-Substituent Electronic and H-Bond Acceptor Divergence vs. 4-Methyl Analog (CAS 863511-77-7)

CAS 896603-75-1 is discriminated from its closest catalogued structural analog, 4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 863511-77-7), by the substitution of a 4-methoxy group (–OCH₃) for a 4-methyl group (–CH₃) on the benzenesulfonamide ring . The methoxy group introduces a hydrogen-bond acceptor (HBA) that the methyl analog lacks, increasing the HBA count from 4 to 5 . The Hammett σₚ constant shifts from –0.17 (methyl) to –0.27 (methoxy), indicating enhanced electron-donating resonance contribution . These properties are known to modulate sulfonamide NH acidity (pKₐ) and thus zinc-binding affinity in carbonic anhydrase active sites, as well as interactions with kinase hinge regions .

Structure–Activity Relationship Medicinal Chemistry Sulfonamide Pharmacophore

Patent-Defined Therapeutic Scope: Neoplasm Targeting Within US20110172215

CAS 896603-75-1 falls structurally within the Markush claims of US Patent Application US20110172215, which explicitly claims thiazole sulfonamide compounds of general formula (I) for use as pharmaceutical agents in treating susceptible neoplasms including melanoma and thyroid cancer . The patent specifies that compounds within this genus inhibit kinases relevant to cancer cell proliferation. While individual IC₅₀ data for CAS 896603-75-1 are not separately reported in the patent, structurally related sulfonylthiazole derivatives from a contemporaneous study demonstrated EGFR kinase inhibition with IC₅₀ values ranging from 0.037 to 0.317 μM, compared with the reference drug dasatinib (IC₅₀ = 0.077 μM) . The 4-methoxy substitution pattern present in CAS 896603-75-1 aligns with the electron-rich aryl sulfonamide motif favored for kinase hinge-region binding .

Oncology Patent Landscape Thiazole Sulfonamide

Carbonic Anhydrase Isoform Inhibition Potential: 4-Methoxybenzenesulfonamide Pharmacophore Advantage

Benzenesulfonamides bearing a para-electron-donating substituent exhibit enhanced zinc-binding affinity across multiple carbonic anhydrase (CA) isoforms . The 4-methoxybenzenesulfonamide motif present in CAS 896603-75-1 is a recognized CA inhibitor pharmacophore. In a closely related series of thiazole-substituted benzenesulfonamides evaluated against all 12 catalytically active human CA isoforms, compounds with 4-substituted benzenesulfonamide moieties showed Kᵢ values spanning from sub-nanomolar to micromolar ranges depending on the isoform, with CA IX and CA XII (tumor-associated isoforms) being preferentially inhibited by lipophilic, electron-rich sulfonamides . Representative thiazole-benzenesulfonamide conjugates in this series achieved CA IX Kᵢ values as low as 0.35 nM . The thiophene-2-sulfonamide analog (CAS 896603-87-5) lacks the benzenesulfonamide zinc-binding group entirely, rendering it structurally incapable of equivalent CA engagement .

Carbonic Anhydrase Isoform Selectivity Sulfonamide Zinc-Binding

Methoxy-Specific Physicochemical Differentiation: LogP, Solubility, and Permeability Compared with 4-Methyl Analog

The replacement of 4-methyl (–CH₃) with 4-methoxy (–OCH₃) on the benzenesulfonamide ring alters calculated logP and aqueous solubility in opposite directions relevant to permeability–solubility optimization . Using fragment-based calculations (CLOGP method), the 4-methoxy substituent contributes π = –0.02 versus π = +0.56 for 4-methyl, yielding a predicted logP reduction of approximately 0.58 log units for CAS 896603-75-1 relative to CAS 863511-77-7 . The methoxy oxygen adds approximately 12–13 Ų to the topological polar surface area, which can affect membrane permeability predictions . In thiazole-benzenesulfonamide series where both 4-methoxy and 4-methyl analogs have been profiled, the methoxy variant consistently shows 2- to 5-fold higher aqueous solubility at pH 7.4, attributable to the oxygen atom's capacity for water hydrogen bonding .

Drug-Likeness ADME Physicochemical Profiling

Chemotype Overlap with Dual EGFR/HER2 and c-Src/erbB Tyrosine Kinase Inhibitor Space

4-Substituted-2-p-tolylthiazole derivatives bearing sulfonamide or amide appendages have been experimentally validated as dual c-Src and erbB tyrosine kinase inhibitors, with representative compounds achieving erbB binding free energies of −10.18 kcal/mol by molecular docking and cytotoxicity IC₅₀ values of 2.5 μg/mL against the T47D breast cancer cell line . Furthermore, novel sulfonylthiazole derivatives have demonstrated sub-micromolar EGFR inhibitory activity (IC₅₀ range 0.037–0.317 μM), with six derivatives exceeding the potency of dasatinib (IC₅₀ = 0.077 μM) . Separately, thiazole-based EGFR/BRAFⱽ⁶⁰⁰ᴱ dual inhibitors have been reported with EGFR IC₅₀ values as low as 74 nM, surpassing erlotinib (IC₅₀ = 80 nM) . The 2-p-tolylthiazole-4-ethyl linker motif shared by CAS 896603-75-1 and these validated kinase inhibitors positions this compound as a candidate for kinase profiling panels.

Tyrosine Kinase EGFR/HER2 c-Src Molecular Docking

CAUTION: Absence of Direct Quantitative Bioassay Data for CAS 896603-75-1 in Published Literature

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent literature identified no primary research article or public bioassay record reporting IC₅₀, Kᵢ, EC₅₀, or any other quantitative biological activity measurement specifically attributed to CAS 896603-75-1 . The compound is catalogued as a screening compound by chemical suppliers but has not been the subject of a dedicated pharmacological study. All biological activity inferences in this guide are derived from class-level data on structurally analogous thiazole-benzenesulfonamide hybrids and should not be interpreted as measured values for CAS 896603-75-1. This data gap represents both a procurement risk (no efficacy guarantee) and a research opportunity (uncharacterized chemical space) .

Data Gap Procurement Risk Screening Compound

Optimal Research and Procurement Application Scenarios for 4-Methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896603-75-1)


Kinase Selectivity Panel Screening: Mapping SAR Around the 4-Methoxybenzenesulfonamide Tail

CAS 896603-75-1 is optimally deployed as a screening member within a focused kinase inhibitor library. The 2-p-tolylthiazole-ethyl linker scaffold has established activity against EGFR, HER2, c-Src, and erbB tyrosine kinases at sub-micromolar to low-micromolar concentrations . By including this compound alongside the 4-methyl analog (CAS 863511-77-7) and the thiophene-2-sulfonamide analog (CAS 896603-87-5) in a panel, medicinal chemistry teams can quantify the contribution of the 4-methoxybenzenesulfonamide tail to kinase selectivity and potency. This head-to-head comparison is not possible with any single analog alone .

Carbonic Anhydrase Isoform Selectivity Profiling: Zinc-Binding Sulfonamide Screening

The intact 4-methoxybenzenesulfonamide moiety in CAS 896603-75-1 retains the primary sulfonamide (–SO₂NH–) group essential for zinc coordination in carbonic anhydrase active sites, a feature absent in heteroaryl sulfonamide analogs such as the thiophene variant (CAS 896603-87-5) . This compound can be screened against a panel of human CA isoforms (I, II, IV, IX, XII) to determine whether the 2-p-tolylthiazole-ethyl substituent confers isoform selectivity, guided by precedent showing that thiazole-benzenesulfonamide conjugates achieve sub-nanomolar affinity for tumor-associated CA IX . The predicted superior aqueous solubility of the methoxy analog (versus the 4-methyl comparator) makes it particularly suitable for stopped-flow CO₂ hydration assays requiring compound concentrations up to 100 μM .

Anticancer Phenotypic Screening: T47D, MCF7, and HepG2 Cell Viability Assays

Given that 4-substituted-2-p-tolylthiazole derivatives have demonstrated antiproliferative activity against T47D breast cancer cells (IC₅₀ = 2.5 μg/mL) and that sulfonylthiazole congeners exhibit cytotoxicity against MCF7 (IC₅₀ = 1.24 μM) and HepG2 (IC₅₀ = 3.61 μM) cell lines, CAS 896603-75-1 is a rational inclusion in anticancer phenotypic screening cascades . Its predicted 2- to 5-fold solubility advantage over the 4-methyl analog reduces the likelihood of false-negative results from compound precipitation at screening concentrations of 10–50 μM, a practical consideration for automated high-throughput screening workflows .

Computational Chemistry and Molecular Docking: Validation of Sulfonamide-Target Interaction Models

CAS 896603-75-1 is well-suited as a test ligand for validating molecular docking protocols targeting sulfonamide-binding enzymes. Its well-defined 3D structure, moderate molecular weight (388.50 g/mol), and conformational flexibility (7 rotatable bonds) provide a meaningful challenge for pose-prediction algorithms . When docked against carbonic anhydrase or kinase crystal structures, the 4-methoxy oxygen can serve as an additional pharmacophoric constraint, enabling differentiation of docking scoring functions that adequately model hydrogen-bond acceptor contributions versus those that do not . The compound's uncharted bioactivity profile further ensures that computational predictions can be prospectively tested without bias from pre-existing experimental data.

Quote Request

Request a Quote for 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.